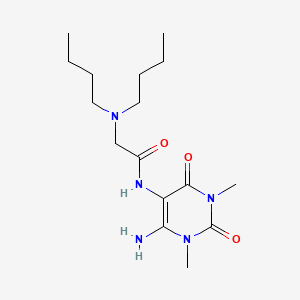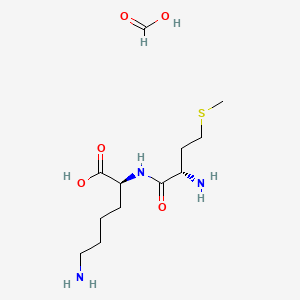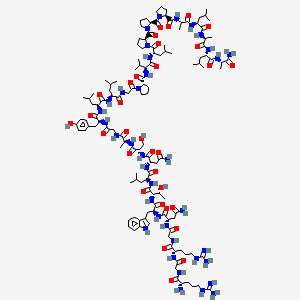
M 1145
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M 1145 is a chimeric peptide that acts as a selective agonist for the galanin receptor type 2 (GAL2). It has a high affinity for GAL2, with a dissociation constant (K_i) of 6.55 nanomolar. This compound shows significantly higher affinity for GAL2 compared to galanin receptor type 1 (GAL1) and galanin receptor type 3 (GAL3), making it a valuable tool in research focused on galanin receptor signaling .
Wissenschaftliche Forschungsanwendungen
M 1145 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung von Peptidsynthese- und Reinigungstechniken eingesetzt.
Biologie: Untersucht die Rolle von Galanin-Rezeptoren in verschiedenen biologischen Prozessen, einschließlich neuronaler Signalgebung und Neuroprotektion.
Medizin: Erforscht potenzielle therapeutische Anwendungen bei neurologischen Erkrankungen wie Alzheimer-Krankheit und Epilepsie durch Modulation der Galanin-Rezeptoraktivität.
Industrie: Wird bei der Entwicklung von peptidbasierten Arzneimitteln und diagnostischen Werkzeugen eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des Galanin-Rezeptors vom Typ 2 (GAL2). Nach der Bindung stimuliert es die Produktion von Inositolphosphaten (IP) in Zellen, die GAL2 exprimieren, was zu Signaltransduktion führt. Diese Aktivierung führt zu verschiedenen nachgeschalteten Wirkungen, einschließlich der Modulation der Neurotransmitterfreisetzung und des Neuroschutzes. Die hohe Selektivität von this compound für GAL2 gegenüber GAL1 und GAL3 sorgt für eine gezielte Aktivierung spezifischer Signalwege .
Ähnliche Verbindungen:
Galanin (1-13)-Neuropeptid Y (25-36) Amid: Zeigt eine hohe Affinitätsbindung an Galanin-Rezeptoren.
Spexinacetat: Ein potenter Agonist für Galanin-Rezeptor vom Typ 2 und 3.
Pankretisches Polypeptid, Rattenacetat: Ein Agonist des Neuropeptid-Y-Rezeptors mit hoher Affinität bei NPYR4.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität für GAL2 aus, mit einer Dissoziationskonstante (K_i) von 6,55 Nanomolar, verglichen mit GAL1 (K_i = 587 Nanomolar) und GAL3 (K_i = 497 Nanomolar). Diese Selektivität macht es zu einem wertvollen Werkzeug zur Untersuchung von GAL2-spezifischen Signalwegen und potenziellen therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
M 1145, also known as H-Arg-Gly-Arg-Gly-Asn-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Val-Leu-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH2 or PD079570, is a chimeric peptide that primarily targets the galanin receptor type 2 (GAL2) . GAL2 is a G-protein coupled receptor involved in various physiological processes, including cognition, feeding, pain perception, and more.
Mode of Action
This compound acts as a selective agonist for the GAL2 receptor . This means it binds to the receptor and activates it, mimicking the action of the natural ligand, galanin. The activation of GAL2 by this compound can lead to various intracellular changes, depending on the specific cell type and the downstream signaling pathways activated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: M 1145 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and analytical HPLC to ensure purity and identity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: M 1145 durchläuft während seiner Synthese hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter Standardbedingungen teil.
Häufige Reagenzien und Bedingungen:
Kopplungsreagenzien: N,N’-Diisopropylcarbodiimid (DIC) und OxymaPure werden häufig für die Peptidbindungsbildung verwendet.
Entschützungreagenzien: Trifluoressigsäure (TFA) wird zum Entfernen von Schutzgruppen verwendet.
Spaltungsreagenzien: Eine Mischung aus TFA, Wasser und Scavengern (z. B. Triisopropylsilan) wird verwendet, um das Peptid vom Harz abzuspalten.
Hauptprodukte: Das Hauptprodukt der Synthese ist das gereinigte Peptid this compound. Nebenprodukte können verkürzte Peptide und Deletionssequenzen sein, die während der Reinigung entfernt werden .
Vergleich Mit ähnlichen Verbindungen
Galanin (1-13)-Neuropeptide Y (25-36) amide: Exhibits high-affinity binding to galanin receptors.
Spexin acetate: A potent agonist for galanin receptor types 2 and 3.
Pancreatic Polypeptide, rat acetate: An agonist of neuropeptide Y receptor with high affinity at NPYR4.
Uniqueness of M 1145: this compound stands out due to its high selectivity for GAL2, with a dissociation constant (K_i) of 6.55 nanomolar, compared to GAL1 (K_i = 587 nanomolar) and GAL3 (K_i = 497 nanomolar). This selectivity makes it a valuable tool for studying GAL2-specific signaling pathways and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C128H205N37O32/c1-62(2)46-81(110(181)143-60-101(174)162-42-24-32-92(162)121(192)160-102(68(13)14)122(193)158-90(51-67(11)12)124(195)164-44-26-34-94(164)126(197)165-45-27-35-95(165)125(196)163-43-25-33-93(163)120(191)147-72(18)107(178)152-83(48-64(5)6)112(183)146-71(17)106(177)151-82(47-63(3)4)111(182)144-69(15)104(132)175)153-113(184)84(49-65(7)8)154-115(186)86(52-74-36-38-76(168)39-37-74)149-99(172)57-140-105(176)70(16)145-119(190)91(61-166)159-117(188)89(55-97(131)170)156-114(185)85(50-66(9)10)157-123(194)103(73(19)167)161-118(189)87(53-75-56-139-79-30-21-20-28-77(75)79)155-116(187)88(54-96(130)169)150-100(173)59-142-109(180)80(31-23-41-138-128(135)136)148-98(171)58-141-108(179)78(129)29-22-40-137-127(133)134/h20-21,28,30,36-39,56,62-73,78,80-95,102-103,139,166-168H,22-27,29,31-35,40-55,57-61,129H2,1-19H3,(H2,130,169)(H2,131,170)(H2,132,175)(H,140,176)(H,141,179)(H,142,180)(H,143,181)(H,144,182)(H,145,190)(H,146,183)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,177)(H,152,178)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,194)(H,158,193)(H,159,188)(H,160,192)(H,161,189)(H4,133,134,137)(H4,135,136,138)/t69-,70-,71-,72-,73+,78-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-,103-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHYPTIVAPJZFP-HEPWHOECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H205N37O32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2774.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Azabicyclo[4.1.0]heptane,1-isopropyl-5-methyl-(6CI)](/img/new.no-structure.jpg)
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)
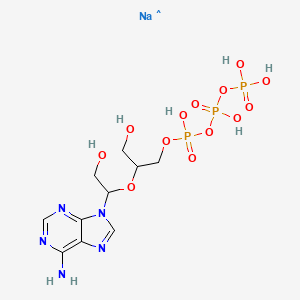
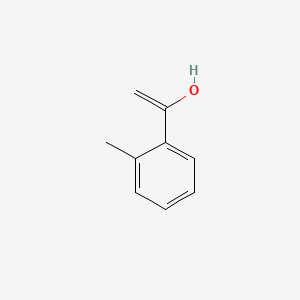

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
